5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate
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Overview
Description
5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate is a complex organic compound featuring two thiadiazole rings. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-1,3,4-thiadiazol-2-yl derivatives, have been reported to exhibit inhibitory activities against enzymes like urease .
Mode of Action
Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may interact with its target enzyme, possibly through the formation of hydrogen bonds or other types of interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the activity of urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This inhibition could potentially affect various biochemical pathways, particularly those related to nitrogen metabolism.
Result of Action
Based on the structural similarity to other 5-amino-1,3,4-thiadiazol-2-yl derivatives, it can be hypothesized that it may exhibit antioxidant and anticancer activities . Some of these compounds have been reported to induce growth inhibition in various cell lines, including HEK293, BT474, and NCI-H226 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Alkylation: The thiadiazole ring is then alkylated with a suitable alkyl halide, such as 1-bromoheptane, to introduce the heptyl chain.
Amination: The resulting intermediate undergoes amination to introduce the amino group at the 5-position of the thiadiazole ring.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction of the thiadiazole rings can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydrothiadiazoles.
Substitution Products: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-(Methylthio)-1,3,4-thiadiazole-2-amine
Uniqueness
Compared to these similar compounds, 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate has a longer alkyl chain, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its higher biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQOAVBZJQWIQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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